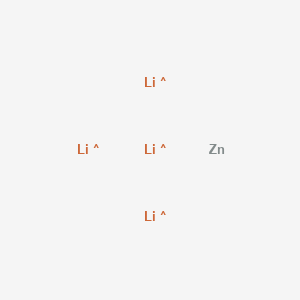
CID 71332970
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier CID 71332970 Lithium, compound with zinc (4:1) . This compound has the molecular formula Li4Zn and is an isomer with the canonical SMILES notation [Li].[Li].[Li].[Li].[Zn] . It is a unique compound due to its specific stoichiometry and the presence of both lithium and zinc in a 4:1 ratio.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of lithium, compound with zinc (4:1), typically involves the direct combination of lithium and zinc under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as:
4Li+Zn→Li4Zn
Industrial Production Methods
Industrial production of this compound may involve the use of high-purity lithium and zinc metals. The metals are heated in a vacuum or an inert gas environment to prevent contamination. The reaction is typically conducted at elevated temperatures to ensure complete reaction and formation of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, compound with zinc (4:1), can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium oxide and zinc oxide.
Reduction: It can be reduced back to its constituent metals under specific conditions.
Substitution: The lithium atoms can be substituted with other alkali metals in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxygen (for oxidation), hydrogen (for reduction), and other alkali metals (for substitution). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of lithium, compound with zinc (4:1), include lithium oxide, zinc oxide, and substituted alkali metal compounds.
Applications De Recherche Scientifique
Lithium, compound with zinc (4:1), has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological effects and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of lithium, compound with zinc (4:1), involves its interaction with various molecular targets and pathways. The lithium ions can interact with enzymes and proteins, altering their activity and function. Zinc ions can also play a role in stabilizing the structure of certain biomolecules and facilitating catalytic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lithium, compound with zinc (4:1), include:
- Lithium, compound with aluminum (4:1)
- Lithium, compound with magnesium (4:1)
- Lithium, compound with copper (4:1)
Uniqueness
The uniqueness of lithium, compound with zinc (4:1), lies in its specific stoichiometry and the combination of lithium and zinc. This combination imparts unique chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
103371-91-1 |
|---|---|
Formule moléculaire |
Li4Zn |
Poids moléculaire |
93.2 g/mol |
InChI |
InChI=1S/4Li.Zn |
Clé InChI |
AXBYTTLEPVEVOK-UHFFFAOYSA-N |
SMILES canonique |
[Li].[Li].[Li].[Li].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


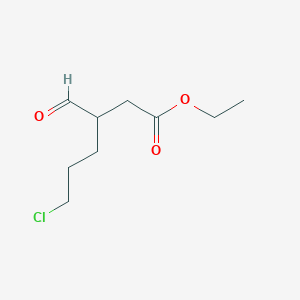
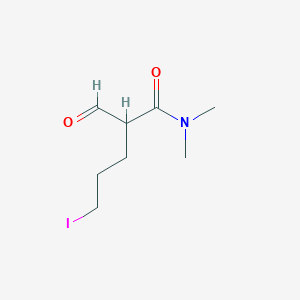
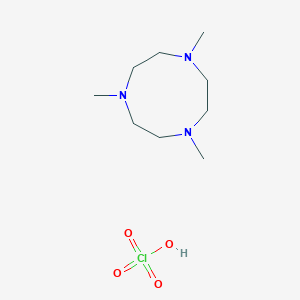
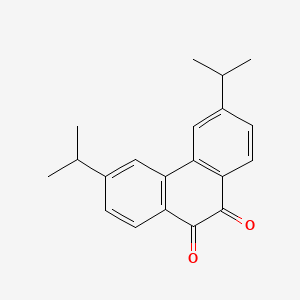
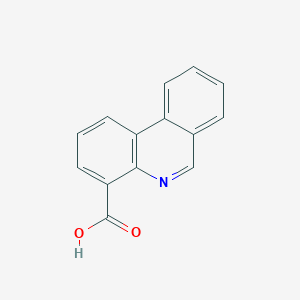
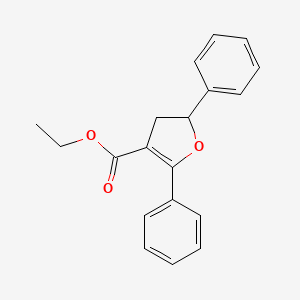
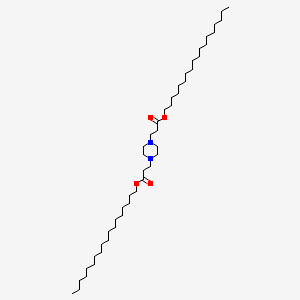
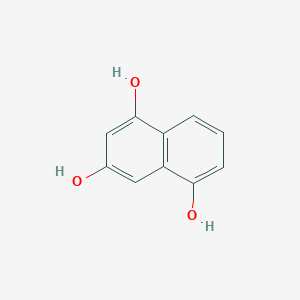
![(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine](/img/structure/B14319941.png)
![3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14319943.png)
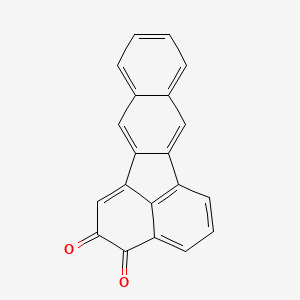
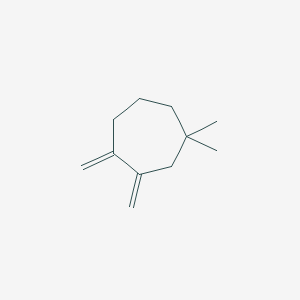
![1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14319966.png)
![(10-{[(Anthracen-9-YL)methoxy]methyl}anthracen-9-YL)methanol](/img/structure/B14319975.png)
